2-Chloro-3-nitrotoluène

Vue d'ensemble

Description

2-Chloro-3-nitrotoluene is a useful research compound. Its molecular formula is C7H6ClNO2 and its molecular weight is 171.58 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Chloro-3-nitrotoluene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87550. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-3-nitrotoluene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-nitrotoluene including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Composés organiques de base

Le 2-chloro-3-nitrotoluène est utilisé comme composé organique de base dans la synthèse chimique . Il est un composant clé dans la production de divers composés organiques en raison de sa structure et de sa réactivité uniques.

Synthèse de produits pharmaceutiques

Ce composé est utilisé dans la synthèse de produits pharmaceutiques. Sa structure chimique unique lui permet d'être utilisé comme précurseur dans la production de divers médicaments.

Production de colorants

Le this compound est utilisé dans la production de colorants. Le groupe nitro dans le composé peut subir une réduction pour former des amines, qui sont souvent utilisées dans la synthèse de colorants azoïques.

Produits agrochimiques

Il est également utilisé dans la synthèse de produits agrochimiques. Ces produits chimiques sont utilisés en agriculture pour améliorer la production des cultures et protéger les cultures des ravageurs.

Recherche et développement

Le this compound est utilisé dans la recherche et le développement . Les scientifiques utilisent ce composé pour étudier ses propriétés et ses réactions, contribuant ainsi à l'avancement des connaissances dans le domaine de la chimie.

Études environnementales

Ce composé est également utilisé dans les études environnementales . Les chercheurs l'utilisent pour comprendre son impact environnemental, y compris sa biodégradation et sa toxicité.

Safety and Hazards

2-Chloro-3-nitrotoluene is harmful if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Mécanisme D'action

Target of Action

It is known that nitrotoluene compounds, such as 3-nitrotoluene, can affect various organs in the body, including the blood, spleen, kidneys, testes, lungs, and liver .

Mode of Action

Nitrotoluene compounds are known to undergo reactions such as isomerization and c-no2 bond dissociation . These reactions play important roles in the initial channels for nitrotoluene compounds .

Biochemical Pathways

Studies on similar compounds like nitrotoluene have shown that they can affect the ability of bacteria to assimilate new carbon sources . This suggests that 2-Chloro-3-nitrotoluene might also interact with microbial metabolic pathways.

Pharmacokinetics

It is known that nitrotoluene compounds can be absorbed through the gastrointestinal tract, the respiratory tract, and to a lesser extent, through the skin .

Result of Action

Nitrotoluene compounds are known to cause various effects such as sedation, cyanosis, and poor general condition in rats .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-3-nitrotoluene. For instance, the compound is considered harmful if swallowed, harmful in contact with skin, and toxic if inhaled . It is also very toxic to aquatic life , indicating that its release into the environment should be avoided.

Analyse Biochimique

Biochemical Properties

It is known that nitroaromatic compounds like 2-Chloro-3-nitrotoluene can be transformed into arenethiols by reacting with sodium sulphide, sodium hydrogen sulphide, or disodium disulphide

Cellular Effects

Nitroaromatic compounds can cause damage to male and female reproductive organs of rats at systemically toxic doses .

Molecular Mechanism

Nitroaromatic compounds typically exert their effects through electrophilic aromatic substitution reactions

Metabolic Pathways

It is known that nitroaromatic compounds can be metabolized by microbes via aerobic, anaerobic, or dual pathways .

Propriétés

IUPAC Name |

2-chloro-1-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-5-3-2-4-6(7(5)8)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTSGZXRUCAWXKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90192786 | |

| Record name | 2-Chloro-3-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3970-40-9 | |

| Record name | 2-Chloro-1-methyl-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3970-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003970409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3970-40-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87550 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-3-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-3-NITROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D4MB5FE9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

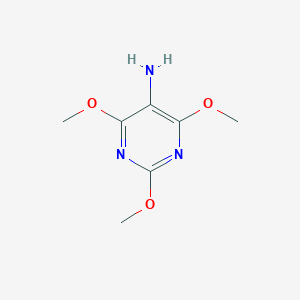

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

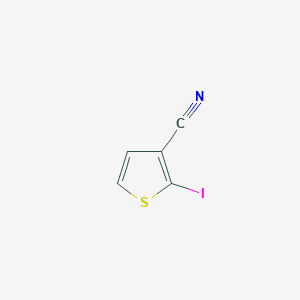

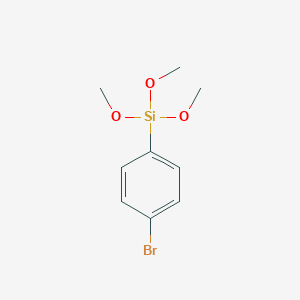

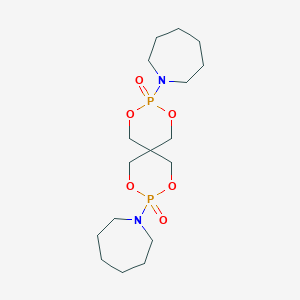

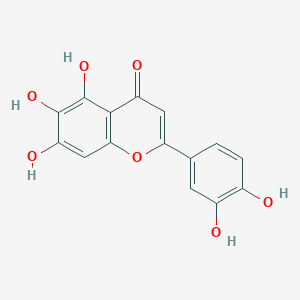

Feasible Synthetic Routes

Q1: What is the significance of exploring organic precipitants like 2-chloro-3-nitrotoluene-5-sulfonic acid for potassium?

A1: While inorganic reagents are commonly used for precipitation reactions, exploring organic alternatives like 2-chloro-3-nitrotoluene-5-sulfonic acid [] offers potential advantages. These could include enhanced selectivity for specific ions like potassium, improved solubility properties of the resulting precipitate, or opportunities for tailoring the reagent's properties through chemical modifications.

Q2: How does the structure of 2-chloro-3-nitrotoluene relate to its potential use in deriving a potassium precipitating agent?

A2: The paper by Davies et al. [] focuses on 2-chloro-3-nitrotoluene-5-sulfonic acid, a derivative of 2-chloro-3-nitrotoluene. The presence of the sulfonic acid group (-SO3H) is likely crucial for its interaction with potassium. Sulfonic acids are known to form salts with various cations, and it's plausible that the specific arrangement of chlorine and nitro groups on the aromatic ring in this compound contributes to a favorable interaction with potassium ions, potentially leading to precipitation. Further research would be needed to confirm the exact mechanism and selectivity of this interaction.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine](/img/structure/B91105.png)